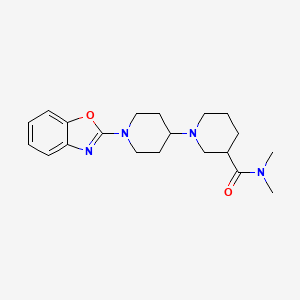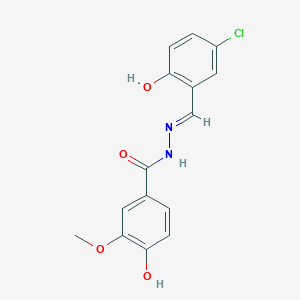![molecular formula C20H25N3OS B6008904 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6008904.png)
3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine, also known as THIP, is a compound that has been widely researched for its potential use in treating various neurological disorders. THIP is a GABA(A) receptor agonist, which means that it enhances the activity of the GABA neurotransmitter in the brain.
作用機序
3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine enhances the activity of the GABA neurotransmitter in the brain by binding to the GABA(A) receptor. This leads to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability. This results in an overall calming effect on the brain.
Biochemical and Physiological Effects:
3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has also been shown to reduce seizure activity in animal models of epilepsy. In addition, 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects in neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments is that it is a highly selective GABA(A) receptor agonist, which means that it produces fewer side effects compared to other drugs that target the GABA system. However, 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has a short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has poor solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating chronic pain. In addition, researchers are interested in developing new formulations of 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine that have better solubility and longer half-lives, which would make it easier to work with in lab experiments and potentially increase its therapeutic efficacy. Finally, researchers are interested in exploring the potential of 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in combination with other drugs for the treatment of various neurological disorders.
合成法
3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine can be synthesized using a variety of methods. One common method involves the reaction of 3-chloromethylpyridine with 4-(1-(2-thienylcarbonyl)-3-pyrrolidinyl)-1-piperidine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine.
科学的研究の応用
3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been extensively studied for its potential therapeutic effects in treating various neurological disorders such as anxiety, depression, and epilepsy. It has also been investigated for its potential use in treating alcohol withdrawal symptoms and chronic pain. In addition, 3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(19-4-2-12-25-19)23-11-7-18(15-23)17-5-9-22(10-6-17)14-16-3-1-8-21-13-16/h1-4,8,12-13,17-18H,5-7,9-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDWJULHSMVGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C(=O)C3=CC=CS3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-hydroxyphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6008828.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylacetyl)-2-piperidinecarboxamide](/img/structure/B6008850.png)
![(1'-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-3-yl)methanol](/img/structure/B6008866.png)

![(2,5-dimethylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B6008877.png)
![7-(2,3-difluorobenzyl)-2-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008880.png)

![3,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6008897.png)
![2-[(6-bromo-2-cyclopropyl-4-quinolinyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6008918.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6008924.png)
![7-(3-methoxypropyl)-1,3-dimethyl-6-(4-morpholinylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B6008930.png)
![methyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6008934.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,6-trifluorobenzamide](/img/structure/B6008936.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6008943.png)